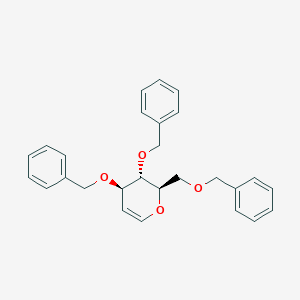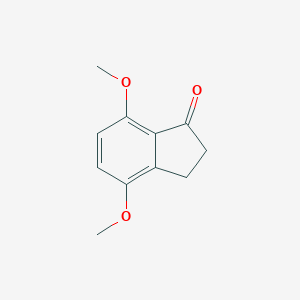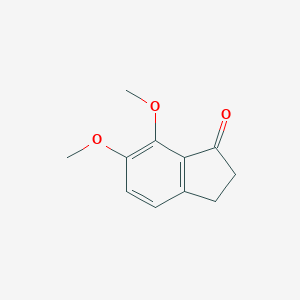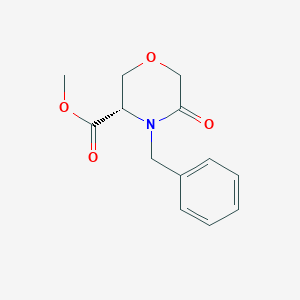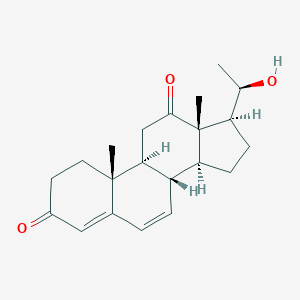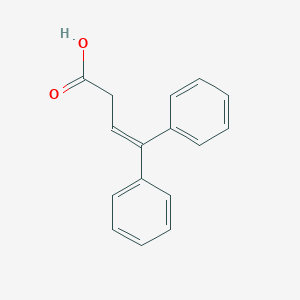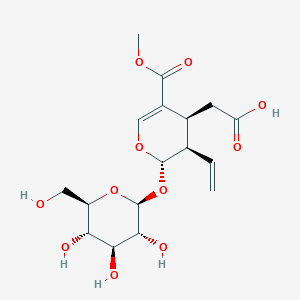
Cylindrospermopsin
Descripción general
Descripción
Cylindrospermopsin is a cyanotoxin produced by certain species of cyanobacteria, a type of photosynthetic prokaryote. It is one of the most commonly found cyanotoxins globally, and is primarily found in freshwater and brackish water bodies. This compound is a potent toxin that can cause severe health effects in humans and animals. It has been linked to a variety of diseases, including liver damage, kidney damage, and neurological damage.
Aplicaciones Científicas De Investigación
Toxicología ambiental
El papel de la cilindrospermopsina en la toxicología ambiental es significativo debido a su presencia en los cuerpos de agua y su posible impacto en la salud del ecosistema . Los estudios se centran en su toxicidad, detección y degradación. La investigación en este campo tiene como objetivo comprender los efectos ecológicos de la CYN y desarrollar métodos para mitigar su presencia en los ambientes acuáticos.
Salud pública
En salud pública, la CYN se estudia por sus efectos tóxicos en los humanos. La exposición puede ocurrir a través del agua potable o de las actividades recreativas en cuerpos de agua contaminados. La investigación está dirigida a comprender los riesgos para la salud y establecer directrices de seguridad para el tratamiento y consumo de agua .
Bioacumulación
La capacidad de la CYN para bioacumularse en organismos de agua dulce es un área de investigación crítica. Los estudios han demostrado su acumulación en varias especies, lo que genera preocupación sobre el impacto en la cadena alimentaria y la posible exposición humana a través del consumo de organismos afectados .
Procesos de tratamiento de agua
La eliminación de la CYN del agua potable es vital para garantizar la seguridad pública. La investigación científica se dedica a explorar procesos de tratamiento químicos y biológicos que pueden degradar y eliminar eficazmente la CYN de los suministros de agua .
Ecotoxicología
La investigación sobre la ecotoxicología de la CYN implica estudiar sus efectos en los organismos no humanos. Esto incluye comprender cómo la CYN afecta el crecimiento, la reproducción y la supervivencia de varias especies acuáticas y los posibles impactos a largo plazo en la biodiversidad .
Fitoremediación
La interacción de la CYN con los sistemas vegetales se explora para evaluar el potencial de utilizar ciertas plantas para la fitoremediación. Esta investigación evalúa la absorción de la CYN por las plantas y su capacidad para eliminar toxinas del medio ambiente .
Seguridad alimentaria
Con el creciente reconocimiento de la importancia global de la CYN, la investigación también se extiende a la seguridad alimentaria. Esto implica estudiar la posibilidad de que la CYN esté presente en suplementos dietéticos y productos alimenticios, y desarrollar métodos para su detección y evaluación de riesgos .
Salud animal
Por último, el impacto de la CYN en la salud animal es una aplicación de investigación significativa. Los estudios investigan los efectos del agua contaminada con CYN en diferentes especies animales, con el objetivo de comprender los impactos bioquímicos y fisiológicos específicos de la toxina .
Mecanismo De Acción
Target of Action
Cylindrospermopsin (CYN) is a cyanotoxin produced by a variety of freshwater cyanobacteria . It primarily targets the liver and kidney tissues . It is also known to inhibit protein synthesis and covalently modify DNA and/or RNA .
Mode of Action
CYN is a potent inhibitor of eukaryotic protein synthesis . CYN primarily inhibits protein P450 and glutathione synthesis, which can lead to cell death in organs such as the lungs, intestines, liver, and kidneys .
Biochemical Pathways
CYN can cause oxidative damage by increasing cellular reactive oxygen species (ROS) levels and simultaneously reducing glutathione (GSH) levels and the synthesis of important antioxidant catalysts and heme carriers . It can also cause neurotoxicity by reducing the activity of acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (CHRM) . Furthermore, it can cause toxicity to cellular energy metabolism by significantly interfering with the intermediate enzymes of oxidative phosphorylation .
Pharmacokinetics
It is known that cyn is highly water-soluble due to its zwitterionic nature . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability. More research is needed to fully understand the pharmacokinetics of CYN.
Result of Action
CYN has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . It can cause cell death in multiple organ systems, leading to multi-organ toxicity effects .
Action Environment
CYN is produced by cyanobacteria, which can form dense blooms in eutrophic systems, decreasing water quality . The toxin can be released into the water, posing a risk to aquatic biota, including macrophytes, which serve as primary producers . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .
Safety and Hazards
Cylindrospermopsin poses a potential threat to both human and ecosystem health . It has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .
Direcciones Futuras
There is a growing concern about the ever-expanding distribution of CYN producers into temperate zones . This toxin represents serious human, as well as environmental, health risks across many countries . Future research should focus on understanding the factors influencing the distribution and toxicity of CYN, as well as developing effective strategies for monitoring and managing the risks associated with this toxin .
Análisis Bioquímico
Biochemical Properties
Cylindrospermopsin can inhibit protein synthesis and covalently modify DNA or RNA . It interacts with various enzymes, proteins, and other biomolecules, altering their function and potentially leading to harmful effects .
Cellular Effects
This compound alters cellular functioning in eukaryotes, including animal and plant organisms . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to potential hazardous effects on animal and human health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that the submerged macrophyte Egeria densa removed 54% of this compound within 24 hours and up to 68% after 336 hours . Prolonged exposure (32 days) resulted in adverse effects related to this compound uptake .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it has been observed to cause growth inhibition of the aerial part (leaves) in both spinach and lettuce .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its biochemical properties .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cylindrospermopsin involves multiple steps of organic synthesis, including protection and deprotection of functional groups, as well as coupling reactions to form the final product.", "Starting Materials": [ "L-Homoserine", "2-Amino-4-methylpyridine", "N,N-Diethylformamide", "Triethylamine", "Benzyl bromide", "Sodium hydroxide", "Chloroacetic acid", "Ethyl chloroformate", "Thionyl chloride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Protection of L-homoserine with benzyl bromide in the presence of triethylamine and N,N-diethylformamide to form benzyl homoserine", "Coupling of benzyl homoserine with 2-amino-4-methylpyridine using chloroacetic acid and ethyl chloroformate to form N-(benzyl-L-homoserine)-2-amino-4-methylpyridine", "Deprotection of benzyl group from N-(benzyl-L-homoserine)-2-amino-4-methylpyridine using sodium hydroxide in methanol to form N-(L-homoserine)-2-amino-4-methylpyridine", "Formation of the oxazolidine ring by reacting N-(L-homoserine)-2-amino-4-methylpyridine with chloroacetic acid and thionyl chloride to form 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-hydroxymethylpyridin-3-yl)oxazolidine", "Deprotection of the hydroxyl group from 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-hydroxymethylpyridin-3-yl)oxazolidine using hydrochloric acid in acetone to form 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-methylpyridin-3-yl)oxazolidine", "Coupling of 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-methylpyridin-3-yl)oxazolidine with chloroacetic acid and ethyl chloroformate to form N-(2-amino-4-methyl-5-methylpyridin-3-yl)-2-(carboxymethyl)oxazolidine", "Deprotection of the oxazolidine ring from N-(2-amino-4-methyl-5-methylpyridin-3-yl)-2-(carboxymethyl)oxazolidine using sodium bicarbonate in methanol to form Cylindrospermopsin" ] } | |
| 143545-90-8 | |
Fórmula molecular |
C15H21N5O7S |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
[(4S,5R,6S,8S,10R)-10-[(R)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H,16,17)(H,24,25,26)(H2,18,19,21,23)/t6-,7+,8-,10-,11+,13-/m1/s1 |
Clave InChI |
LHJPHMKIGRLKDR-VDPNAHCISA-N |
SMILES isomérico |
C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=NC[C@H]1N23)[C@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |
SMILES |
CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |
SMILES canónico |
CC1C(CC2CC(NC3=NCC1N23)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |
Apariencia |
Assay:≥95%A white powder |
Sinónimos |
[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of toxicity for cylindrospermopsin?
A1: this compound primarily acts as a protein synthesis inhibitor. [, , ] Studies have shown that it inhibits the translation of mRNA into protein, although the precise mechanism remains an active area of investigation. [] This inhibition ultimately leads to cell death, with the liver being the primary target organ. [, ]
Q2: Are there other potential mechanisms of toxicity for this compound?
A2: Yes, while protein synthesis inhibition is considered the primary mechanism, research suggests that this compound might also interfere with pyrimidine nucleotide synthesis. [] Additionally, it may induce oxidative stress and cause DNA damage indirectly through interactions with other cellular components. [, ]
Q3: How does this compound affect cholesterol distribution in mice?
A3: Research shows that subacute exposure to this compound via drinking water in mice can lead to anomalous metabolic responses related to cholesterol metabolism, although the exact mechanisms are not yet fully elucidated. []
Q4: How does the toxicity of this compound compare to that of microcystin-LR?
A4: this compound and microcystin-LR are both potent cyanotoxins, but their acute toxicity levels differ. While the 5-day acute oral LD50 for this compound is approximately 6,000 µg/kg, microcystin-LR (the most toxic congener) exhibits a 5-day acute oral LD50 ranging from 5,000 to 10,000 µg/kg. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C15H21N5O7S and a molecular weight of 415.43 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize this compound?
A6: this compound is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Vis spectrophotometry. [, , ] NMR provides detailed structural information, MS confirms the molecular weight and fragmentation patterns, and UV-Vis spectrophotometry helps in detection and quantification based on its characteristic absorbance.
Q7: What is the significance of the uracil moiety in this compound toxicity?
A7: Research suggests that the uracil moiety plays a crucial role in this compound's toxicity. [, ] Studies involving this compound derivatives lacking or with modifications in the uracil ring show a significant reduction or complete loss of toxicity. []
Q8: Which cyanobacterial species are known to produce this compound?
A8: this compound is produced by various cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon ovalisporum, Umezakia natans, and Anabaena lapponica. [, , , , ]
Q9: What environmental factors influence this compound production?
A9: Several factors can influence this compound production, including nutrient availability (particularly nitrogen and phosphorus), water temperature, light intensity, and salinity. [, , ] For instance, sulfate or phosphate starvation has been shown to significantly alter this compound production in Aphanizomenon ovalisporum. []
Q10: What are the potential routes of human exposure to this compound?
A11: Humans can be exposed to this compound through consumption of contaminated drinking water, recreational activities in affected water bodies, and ingestion of contaminated food, particularly fish and shellfish that have accumulated the toxin. [, , ]
Q11: What are the common methods used to detect and quantify this compound in water samples?
A12: Common methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, diode array detection (DAD), or mass spectrometry (MS), as well as enzyme-linked immunosorbent assay (ELISA). [, , , , , ]
Q12: How can quantitative PCR (qPCR) be used to monitor this compound-producing cyanobacteria?
A14: qPCR can detect and quantify specific genes associated with this compound production in cyanobacteria. [] For instance, targeting genes encoding polyketide synthases (PKS) involved in this compound biosynthesis allows for the identification and quantification of potentially toxic populations. [] This approach provides a rapid and sensitive tool for monitoring the potential for toxin production in water sources.
Q13: What are the challenges associated with removing this compound during drinking water treatment?
A16: this compound's stability poses a challenge for conventional water treatment processes. [, ] While chlorine disinfection is ineffective in removing it, advanced oxidation processes like ozonation and UV irradiation, especially when combined with titanium dioxide as a photocatalyst, show promise in degrading the toxin. [, , ]
Q14: Can you elaborate on the use of titanium dioxide in enhancing the degradation of this compound?
A17: Titanium dioxide acts as a photocatalyst, enhancing the degradation of this compound when exposed to UV irradiation. [] The addition of titanium dioxide (0.1 g L-1) to water samples significantly accelerates the degradation process, reducing the half-life of this compound under UV irradiation. []
Q15: What are the current research gaps and future directions in this compound research?
A15: Key research areas include:
- Elucidating the complete biosynthetic pathway of this compound and its regulation. [, , , ]
- Developing more sensitive, specific, and rapid detection methods for this compound and its analogs. [, ]
- Understanding the long-term health effects of chronic, low-dose exposure to this compound in humans. [, ]
- Investigating the potential for bioremediation and the development of effective strategies for mitigating this compound contamination in water bodies. [, ]
- Exploring the ecological role of this compound and its impact on aquatic organisms beyond acute toxicity. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
